molecular formula C19H14ClF3N4O3S B2717414 N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903268-29-1

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2717414
CAS No.: 903268-29-1
M. Wt: 470.85
InChI Key: XHLLYDMBCGSMEQ-UHFFFAOYSA-N
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Description

“N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzene ring substituted with a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . After the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The density of a similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, is 1.417 g/mL at 25 °C .

Scientific Research Applications

Anticancer Activity

Research has identified derivatives of the compound as potential anticancer agents. For instance, derivatives with similar structures have been synthesized and tested against cancer cell lines, showing moderate to excellent anticancer activity. These studies highlight the compound's role in the development of new anticancer agents with improved efficacy (Ravinaik et al., 2021; Salahuddin et al., 2014).

Antiplasmodial Activity

Compounds featuring the N-acylated furazan-3-amine, a similar moiety, have shown promising activity against Plasmodium falciparum strains, revealing the potential of related compounds in malaria treatment. The activity depends significantly on the nature of the acyl moiety, underscoring the importance of structural variations in medicinal chemistry (Hermann et al., 2021).

Antimicrobial and Antimycobacterial Screening

New derivatives have been synthesized and screened for antimicrobial activity, showing efficacy against various pathogens, including Mycobacterium tuberculosis. This indicates the potential for developing new antimicrobial agents from this class of compounds (Nayak et al., 2016; Desai et al., 2016).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group, akin to the structure of interest, has demonstrated good nematocidal activity against Bursaphelenchus xylophilus. These findings suggest the potential for developing effective nematicides based on this framework (Liu et al., 2022).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This compound, with its unique structure and properties, could potentially play a significant role in these developments.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O3S/c20-13-7-6-12(19(21,22)23)8-14(13)25-15(28)10-31-18-27-26-16(30-18)9-24-17(29)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLLYDMBCGSMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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